4(3H)-Quinazolinone, 3-(4-(o-tolyl)-1-piperazinylmethyl)-, dihydrochloride

Description

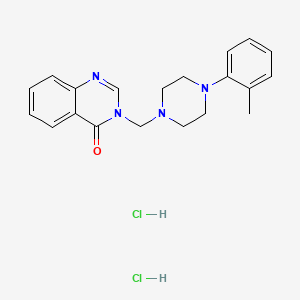

4(3H)-Quinazolinone, 3-(4-(o-tolyl)-1-piperazinylmethyl)-, dihydrochloride (CAS: 343250-05-5) is a quinazolinone derivative featuring a piperazine ring substituted with an o-tolyl (2-methylphenyl) group at the 3-position of the quinazolinone core, with dihydrochloride salt formation enhancing solubility . Its molecular formula is C₂₀H₂₂N₄O·2HCl (MW: 407.38) . Quinazolinones are renowned for their pharmacological versatility, including anticancer, anti-inflammatory, and CNS-modulating activities .

Properties

CAS No. |

68638-27-7 |

|---|---|

Molecular Formula |

C20H24Cl2N4O |

Molecular Weight |

407.3 g/mol |

IUPAC Name |

3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]quinazolin-4-one;dihydrochloride |

InChI |

InChI=1S/C20H22N4O.2ClH/c1-16-6-2-5-9-19(16)23-12-10-22(11-13-23)15-24-14-21-18-8-4-3-7-17(18)20(24)25;;/h2-9,14H,10-13,15H2,1H3;2*1H |

InChI Key |

SARVHQADTJFQBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)CN3C=NC4=CC=CC=C4C3=O.Cl.Cl |

Origin of Product |

United States |

Biological Activity

4(3H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. Among these derivatives, the compound 4(3H)-quinazolinone, 3-(4-(o-tolyl)-1-piperazinylmethyl)-, dihydrochloride has been studied for its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a quinazolinone core with a piperazine substituent and an o-tolyl group. The synthesis of such compounds typically involves multi-step organic reactions that allow for the incorporation of various functional groups to enhance biological activity.

Antibacterial Properties

Research indicates that quinazolinone derivatives exhibit potent antibacterial activity, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves binding to penicillin-binding proteins (PBPs), specifically PBP2a, which is crucial for bacterial cell wall synthesis. This binding disrupts the normal function of PBPs and enhances the efficacy of β-lactam antibiotics when used in combination therapies .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | MIC (μg/mL) | Target Bacteria | Notes |

|---|---|---|---|

| Compound A | ≤ 4 | MRSA | Synergistic effect with β-lactams |

| Compound B | 8 | E. coli | Moderate activity |

| Compound C | ≤ 16 | Pseudomonas aeruginosa | Effective against resistant strains |

Anticancer Activity

The anticancer potential of quinazolinones has been explored extensively. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by targeting key signaling pathways such as the epidermal growth factor receptor (EGFR) and phosphoinositide-3-kinase (PI3K) pathways. For instance, certain derivatives have demonstrated IC50 values in the nanomolar range against breast cancer cell lines .

Table 2: Anticancer Activity of Selected Quinazolinone Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound D | MCF-7 | 0.096 | EGFR inhibition |

| Compound E | A549 | 0.150 | PI3K pathway inhibition |

| Compound F | HeLa | 0.200 | Induction of apoptosis |

Anti-inflammatory Effects

In addition to antibacterial and anticancer properties, quinazolinones also exhibit anti-inflammatory effects. These compounds have been shown to modulate inflammatory pathways and reduce cytokine production in vitro, suggesting their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is influenced by their chemical structure. Modifications at specific positions on the quinazolinone ring can significantly affect potency and selectivity against different biological targets. For example, substituents on the phenyl ring have been found to enhance antibacterial effects, while variations in the piperazine moiety can influence anticancer activity .

Case Studies

- Synergistic Effects with β-Lactams : A study demonstrated that a specific quinazolinone derivative could enhance the effectiveness of piperacillin-tazobactam against MRSA in a mouse model, highlighting its potential as an adjunct therapy in treating resistant infections .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies showed that certain derivatives exhibited significant cytotoxicity against MCF-7 cells, indicating their promise as novel anticancer agents .

Scientific Research Applications

Pharmacological Properties

1. Antibacterial Activity

Quinazolinone derivatives have shown significant antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that certain derivatives can synergize with existing antibiotics like piperacillin-tazobactam, enhancing their efficacy against resistant bacteria by targeting penicillin-binding proteins (PBPs) . The structure-activity relationship (SAR) studies reveal that modifications in the quinazolinone structure can lead to improved antibacterial activity .

2. Anticonvulsant Effects

Studies have demonstrated that some quinazolinone derivatives exhibit anticonvulsant properties comparable to standard medications like diazepam. Variations in substituents on the quinazolinone core influence their activity levels, with specific modifications leading to enhanced efficacy . This suggests potential applications in treating epilepsy and other seizure disorders.

3. Antifungal and Antitubercular Activities

Quinazolinones have also been evaluated for their antifungal and antitubercular activities. Research has shown that these compounds can inhibit the growth of various fungal strains and exhibit effectiveness against Mycobacterium tuberculosis, making them candidates for further development as antifungal and antitubercular agents .

4. Antioxidant Properties

Recent studies highlight the antioxidant capabilities of certain 4(3H)-quinazolinone derivatives. The presence of hydroxyl groups in specific positions enhances their antioxidant activity, which is crucial for protecting cells from oxidative stress and could have implications in preventing various diseases linked to oxidative damage .

Structure-Activity Relationships (SAR)

Understanding the SAR of quinazolinones is essential for optimizing their pharmacological profiles. The following table summarizes key structural modifications and their corresponding biological activities:

Case Studies

Several case studies illustrate the practical applications of 4(3H)-quinazolinone derivatives:

- Antibacterial Synergy Study : A study involving a novel quinazolinone derivative demonstrated significant synergy with piperacillin-tazobactam against MRSA in both in vitro and in vivo models. This highlights the potential for developing combination therapies using quinazolinones to combat antibiotic resistance .

- Anticonvulsant Evaluation : In preclinical trials, a series of 3-substituted quinazolinones were tested for anticonvulsant activity. Some compounds showed moderate to significant effects compared to established treatments, indicating their potential as new therapeutic options for seizure disorders .

- Antioxidant Research : A comprehensive evaluation of various quinazolinone derivatives revealed that specific structural features significantly enhance antioxidant activity, suggesting their potential role in formulations aimed at oxidative stress-related conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazolinone core and piperazinylmethyl group enable nucleophilic substitutions, particularly at positions 2 and 3 of the heterocyclic ring.

Key Examples:

-

Halogenation: Chlorination at position 6 using POCl₃ or PCl₃ under reflux yields halogenated derivatives, enhancing bioactivity .

-

Amination: Reaction with primary/secondary amines (e.g., methylamine, piperazine) in polar solvents (DMF, DMSO) substitutes the 3-position, forming derivatives with modified pharmacological profiles .

Table 1: Nucleophilic Substitution Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination | POCl₃, reflux, 4–6 hrs | 6-Chloro-quinazolinone | 70–85% | |

| Amination | Piperazine, DMSO, 80°C, 12 hrs | 3-Piperazinylmethyl derivative | 65% |

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs predominantly on the aromatic rings of the o-tolyl and quinazolinone moieties.

Key Examples:

-

Nitration: Nitric acid in H₂SO₄ introduces nitro groups at the para position of the o-tolyl ring .

-

Sulfonation: Fuming H₂SO₄ sulfonates the benzene ring of quinazolinone, improving water solubility.

Mechanistic Insight:

The electron-rich piperazine nitrogen enhances electrophilic attack on adjacent aromatic systems .

Oxidation and Reduction Reactions

The compound undergoes redox transformations, particularly at the quinazolinone carbonyl group and methylene bridges.

Oxidation:

-

Carbonyl Activation: KMnO₄ in acidic conditions oxidizes the methylene group (–CH₂–) to a ketone, forming 3-(4-(o-tolyl)piperazin-1-yl)carbonyl derivatives .

-

Side-Chain Oxidation: Tert-butyl hydroperoxide (TBHP) oxidizes the o-tolyl methyl group to a carboxylic acid .

Reduction:

-

Nitro to Amine: Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, as seen in anticonvulsant analog synthesis .

-

Ketone Reduction: NaBH₄ or LiAlH₄ reduces the quinazolinone carbonyl to a hydroxyl group, forming 3,4-dihydroquinazoline derivatives.

Table 2: Redox Reaction Parameters

| Reaction | Reagents | Conditions | Outcome | Source |

|---|---|---|---|---|

| Carbonyl Oxidation | KMnO₄, H₂SO₄ | 60°C, 3 hrs | Ketone formation | |

| Nitro Reduction | H₂ (46 psi), Pd-C, AcOH | RT, 30 mins | 6-Amino derivative |

Condensation and Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles.

Key Pathways:

-

With Aldehydes: Condensation with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) in DMSO forms styryl-quinazolinones via oxidative cyclization .

-

Thiourea Derivatives: Reaction with thiourea in acetic acid yields 2-thioxo-quinazolin-4(3H)-ones, precursors for antimicrobial agents .

Example Reaction:

Substituent Effects on Reactivity

The 4-(o-tolyl)piperazinylmethyl group modulates electronic and steric properties:

-

Electron-Donating Groups (e.g., –CH₃): Enhance electrophilic substitutions on the quinazolinone ring .

-

Bulky Substituents (e.g., –CF₃): Reduce reaction rates in nucleophilic substitutions due to steric hindrance .

Table 3: Substituent Impact on Anticonvulsant Activity

| Substituent Position | Group | Activity (vs. Diazepam) | Source |

|---|---|---|---|

| 2-Phenoxy | –O–C₆H₅ | Inactive | |

| 2-(2,4-Dichlorophenoxy) | –O–C₆H₃Cl₂ | Significant | |

| 3-Piperazinylmethyl | –CH₂–N–(C₂H₄)₂N– | Moderate |

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Pharmacokinetic and Toxicological Insights

- Solubility : Dihydrochloride salt improves aqueous solubility, critical for oral bioavailability .

- Metabolism : Piperazine rings are prone to N-dealkylation, but o-tolyl may slow hepatic clearance compared to unsubstituted analogs .

- Toxicity: The m-tolyl analog’s LD₅₀ (800 mg/kg) suggests a higher safety margin than many antitumor quinazolinones (e.g., gefitinib analogs with LD₅₀ < 100 mg/kg) .

Q & A

Basic: What are the standard synthetic protocols for preparing 4(3H)-quinazolinone derivatives with piperazine substituents?

The synthesis typically involves a multi-step approach combining amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine under controlled conditions. A general procedure includes:

- Reagents : Methyl 2-acylaminobenzoate (0.05 mol), amine hydrochloride (0.2 mol), P₂O₅ (0.21 mol), and N,N-dimethylcyclohexylamine (0.2 mol).

- Conditions : Heating at 180°C for 45 min, followed by alkaline extraction (pH 8-9) with 2 M NaOH and solvent evaporation. Recrystallization yields the final product .

- Key step : The piperazinylmethyl group is introduced via nucleophilic substitution or condensation reactions, often requiring stoichiometric excess of the amine hydrochloride to drive the reaction .

Basic: What spectroscopic techniques are used to confirm the structure of 3-(4-(o-tolyl)-1-piperazinylmethyl)-4(3H)-quinazolinone dihydrochloride?

- ¹H/¹³C NMR : Peaks for the o-tolyl group (δ ~7.2–7.8 ppm for aromatic protons), piperazine methylene (δ ~3.0–4.0 ppm), and quinazolinone carbonyl (δ ~165–170 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) confirm molecular weight, with fragmentation patterns validating substituents like bromomethyl or piperazine groups .

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) confirm the quinazolinone core .

Advanced: How can reaction conditions be optimized to improve yields of this compound?

- Temperature : Increasing reaction temperature to 250°C shifts product formation toward 4-quinazolinamines, while 180°C favors 4(3H)-quinazolinones .

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution for piperazine incorporation .

- Stoichiometry : A 4:1 molar ratio of amine hydrochloride to methyl 2-acylaminobenzoate improves yields to >80% .

- Example : A study achieved 88% yield using octylamine hydrochloride (0.3 mol) and P₂O₅ (0.21 mol) under reflux .

Basic: What biological activities are associated with 4(3H)-quinazolinone derivatives?

These compounds exhibit:

- Anticancer activity : Inhibition of topoisomerase II and induction of apoptosis in HeLa cells .

- Antimicrobial effects : Broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .

- Anti-inflammatory properties : COX-2 inhibition through competitive binding at the active site .

Advanced: How do structural modifications (e.g., o-tolyl or bromomethyl groups) impact pharmacological activity?

- o-Tolyl substituents : Enhance lipophilicity and receptor binding affinity, improving CNS penetration for neuroactive derivatives .

- Bromomethyl groups : Serve as reactive handles for further functionalization (e.g., cross-coupling to introduce fluorophores or targeting moieties) .

- Piperazine linkage : Modulates solubility and bioavailability; dihydrochloride salts improve aqueous stability .

Advanced: How can computational methods aid in designing derivatives with enhanced bioactivity?

- DFT studies : Optimize geometries and predict reactive sites for electrophilic substitution .

- Molecular docking : Simulate binding interactions with targets (e.g., EGFR kinase) to prioritize derivatives for synthesis .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) early in development .

Basic: What purification methods are effective for isolating this compound?

- Recrystallization : Ethanol-water (90:10) or ethyl acetate-hexane mixtures yield high-purity crystals .

- Column chromatography : Silica gel (60–120 mesh) with CH₂Cl₂:MeOH (95:5) resolves piperazine-containing byproducts .

- Acid-base extraction : Adjusting pH to 8–9 precipitates the free base, while dihydrochloride forms remain soluble in acidic conditions .

Advanced: How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT vs. SRB assays) .

- Control variables : Validate purity (>95% by HPLC) and solvent effects (DMSO concentration ≤0.1%) .

- Mechanistic studies : Compare transcriptomic profiles (RNA-seq) to identify off-target effects influencing discrepancies .

Basic: What are common degradation pathways for 4(3H)-quinazolinone derivatives?

- Hydrolysis : The lactam ring opens under strongly acidic (pH <2) or basic (pH >12) conditions, forming anthranilic acid derivatives .

- Oxidation : Piperazine substituents degrade via N-oxide formation under prolonged light exposure .

- Thermal decomposition : Above 250°C, decarbonylation generates quinazoline byproducts .

Advanced: What strategies can improve the metabolic stability of this compound?

- Deuterium incorporation : Replace labile C-H bonds in the piperazine ring to slow CYP450-mediated oxidation .

- Prodrug design : Mask polar groups (e.g., dihydrochloride) as esters or amides for enhanced oral bioavailability .

- Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize the crystalline lattice against humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.